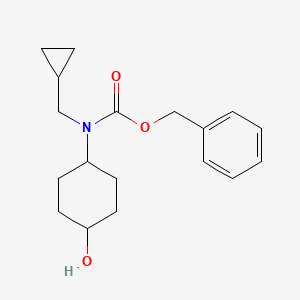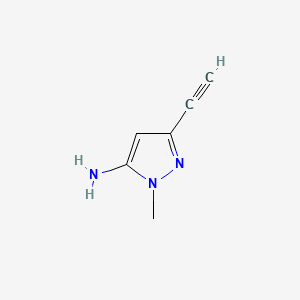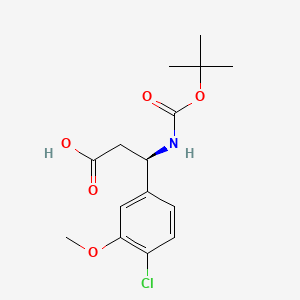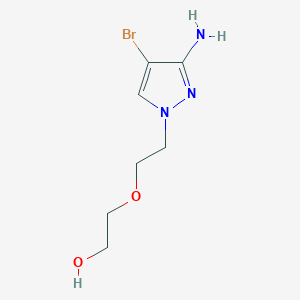
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with ethylene glycol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene glycol attacks the bromine-substituted pyrazole, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of azide or thiol-substituted products.
Aplicaciones Científicas De Investigación
2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . The exact molecular pathways involved depend on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol: A compound with a similar structure but lacking the amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H12BrN3O2 |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
2-[2-(3-amino-4-bromopyrazol-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H12BrN3O2/c8-6-5-11(10-7(6)9)1-3-13-4-2-12/h5,12H,1-4H2,(H2,9,10) |
Clave InChI |
UUKALBIKHZRBAC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CCOCCO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
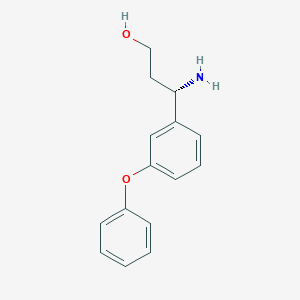

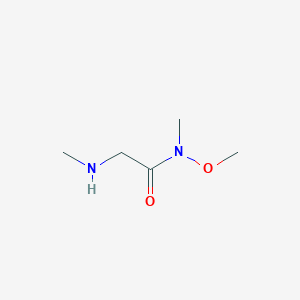
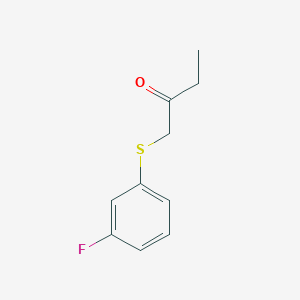
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

